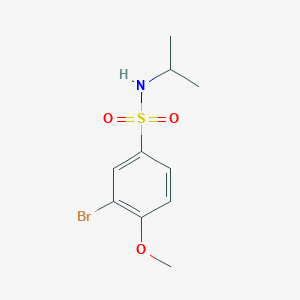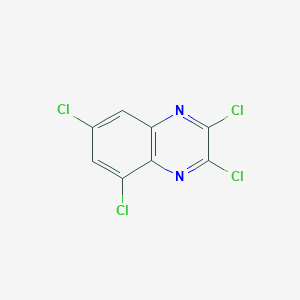
2,3,5,7-Tetrachloroquinoxaline
Übersicht
Beschreibung
“2,3,6,7-Tetrachloroquinoxaline” is a chemical compound with the empirical formula C8H2Cl4N2 . It has a molecular weight of 267.93 . The compound is used in laboratory chemicals and in the synthesis of substances .
Molecular Structure Analysis
The molecular structure of “2,3,6,7-Tetrachloroquinoxaline” can be represented by the SMILES stringClc1cc2nc(Cl)c(Cl)nc2cc1Cl . This indicates that the molecule consists of a quinoxaline core with four chlorine atoms attached at the 2, 3, 6, and 7 positions . Physical And Chemical Properties Analysis
The melting point of “2,3,6,7-Tetrachloroquinoxaline” is reported to be between 174-176 °C . The compound has an assay of 98% .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
A study by Guirado et al. (2009) reported a new synthetic approach for creating dichlorofluoflavines, using a compound as a synthetic equivalent of 2,3,5,7-tetrachloroquinoxaline. This research demonstrated the potential for synthesizing complex chemical structures using tetrachloroquinoxaline derivatives, which could have implications in various fields of chemical research and manufacturing (Guirado et al., 2009).
Environmental Studies
The work of Shadoff et al. (1977) involved searching for the presence of a structurally similar compound, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), in environments exposed to herbicides. While not directly studying 2,3,5,7-tetrachloroquinoxaline, this research provides insights into how similar chlorinated compounds might behave and accumulate in natural ecosystems, potentially informing environmental monitoring and pollution studies (Shadoff et al., 1977).
Antimicrobial Applications
Singh et al. (2010) explored the antimicrobial properties of various quinoxaline derivatives, which is relevant considering the structural similarities with 2,3,5,7-tetrachloroquinoxaline. Their findings indicated that quinoxaline compounds could have significant potential in developing new antimicrobial agents (Singh et al., 2010).
Application in Dye and Pigment Industry
The study by Rangnekar and Tagdiwala (1986) on the synthesis of quinoxaline derivatives and their use as fluorescent whiteners for polyester fibers is relevant to the broader application of tetrachloroquinoxaline in industrial dyeing processes. This research could provide insights into the use of similar compounds in textile manufacturing and dye applications (Rangnekar & Tagdiwala, 1986).
Safety And Hazards
“2,3,6,7-Tetrachloroquinoxaline” is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this compound .
Eigenschaften
IUPAC Name |
2,3,5,7-tetrachloroquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl4N2/c9-3-1-4(10)6-5(2-3)13-7(11)8(12)14-6/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSYTJJTXPDZRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(C(=N2)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,7-Tetrachloroquinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



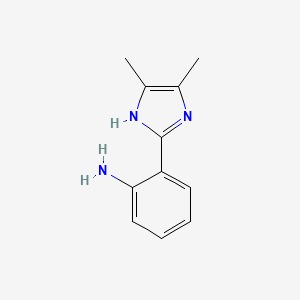
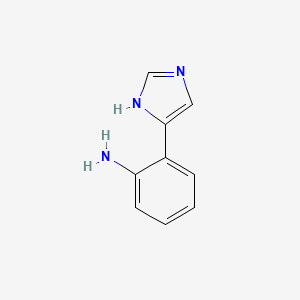
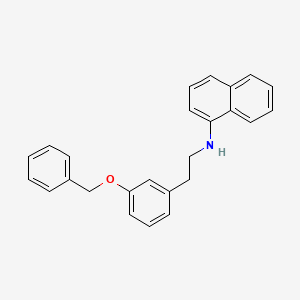
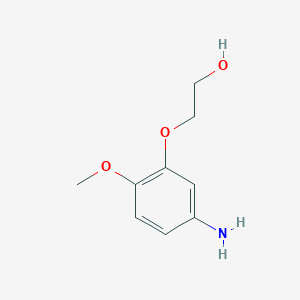
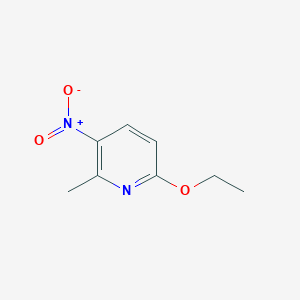
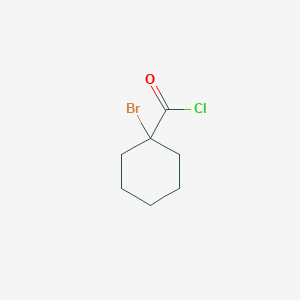
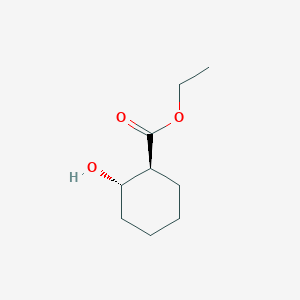
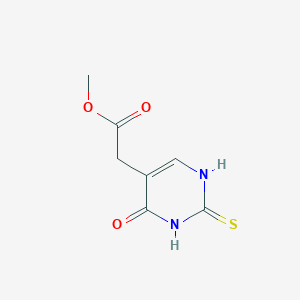
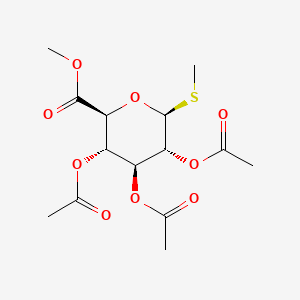
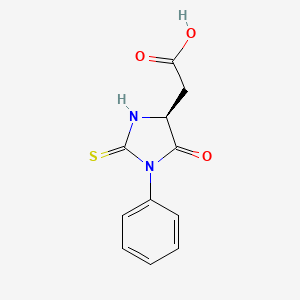
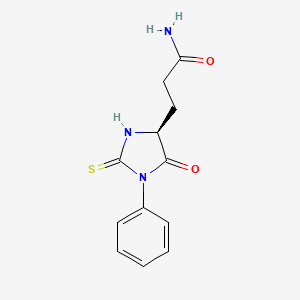
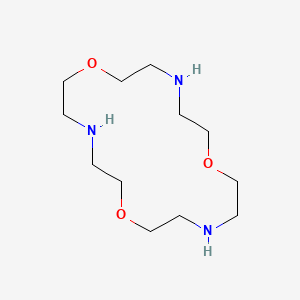
![N-[1-(Trifluoromethyl)-1-(diethoxyphosphinyl)-3-butenyl]carbamic acid benzyl ester](/img/structure/B3257869.png)
